3-(4-(2-Hydroxyethyl)piperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin bismaleate hydrate
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Overview
Description
3-(4-(2-Hydroxyethyl)piperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin bismaleate hydrate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a hydroxyethyl group, and a dibenzo thiepin moiety. It is often studied for its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Hydroxyethyl)piperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin bismaleate hydrate typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput technologies and continuous flow reactors to ensure consistent production. The use of photoredox catalysis and C-H functionalization techniques can also be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-Hydroxyethyl)piperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin bismaleate hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted piperazines, ketones, and aldehydes. These products can have different pharmacological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
3-(4-(2-Hydroxyethyl)piperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin bismaleate hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with various enzymes and receptors.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(2-Hydroxyethyl)piperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin bismaleate hydrate involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. The compound may bind to dopamine D2 receptors and serotonin 5-HT2 receptors, leading to changes in neurotransmitter levels and subsequent effects on mood and behavior .
Comparison with Similar Compounds
Similar Compounds
11-(3-[4-(2-Hydroxyethyl)piperazino]propylidene)-6,11-dihydrodibenzo[b,e]thiepin: This compound has a similar structure but differs in the length of the alkyl chain connecting the piperazine ring to the dibenzo thiepin moiety.
Perphenazine: A piperazinyl phenothiazine that acts on the central nervous system and has similar pharmacological properties.
Uniqueness
3-(4-(2-Hydroxyethyl)piperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin bismaleate hydrate is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development in medicinal chemistry .
Properties
CAS No. |
84964-52-3 |
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Molecular Formula |
C34H36N2O9S |
Molecular Weight |
648.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-(11-phenyl-6,11-dihydrobenzo[c][1]benzothiepin-3-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C26H28N2OS.2C4H4O4/c29-17-16-27-12-14-28(15-13-27)22-10-11-24-25(18-22)30-19-21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20;2*5-3(6)1-2-4(7)8/h1-11,18,26,29H,12-17,19H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
UTAHEJRKWXIDHV-LVEZLNDCSA-N |
Isomeric SMILES |
C1N(CCN(C1)C2=CC3=C(C(C4=CC=CC=C4CS3)C5=CC=CC=C5)C=C2)CCO.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC3=C(C=C2)C(C4=CC=CC=C4CS3)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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